Araguspongine a
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Overview
Description
Araguspongine a is a natural product found in Xestospongia and Neopetrosia chaliniformis with data available.
Scientific Research Applications
1. Anticancer Activity
Araguspongine C, a compound related to Araguspongine A, has shown promising anticancer activity. In a study by Akl et al. (2015), it was found to induce autophagic cell death in breast cancer cells, particularly in HER2-overexpressing cells. This effect was associated with the suppression of c-Met and HER2 receptor tyrosine kinase activation and the PI3K/Akt/mTOR signaling cascade.
2. Cytotoxicity Against Cancer Cells
A study by Liu et al. (2004) reported the isolation of Araguspongine M, a stereoisomer of this compound, along with other compounds from the marine sponge Neopetrosia exigua. These compounds exhibited cytotoxicity against HL-60 cancer cells, suggesting potential applications in cancer therapy.
3. Antimalarial and Antituberculosis Activities
Araguspongine C, closely related to this compound, has demonstrated in vitro antimalarial and antituberculosis activities. This was highlighted in a study on Red Sea specimens of Xestospongia exigua, as reported by Orabi et al. (2002).
4. Ichthyotoxicity and Potential Antimitotic-like Drug
Araguspongines, including this compound, were found to exhibit ichthyotoxicity against zebrafish embryos, as per a study by Hanif et al. (2018). This suggests potential as antimitotic-like drugs for cancer treatment, given the observed cell death malformations in zebrafish embryos.
5. Antifouling Activity
A study by Mol et al. (2009) identified bis-1-oxaquinolizidine alkaloids, including this compound, in the marine sponge Haliclona exigua. These compounds showed antifouling activity against various fouling bacteria and barnacle larvae, suggesting their potential use in environmentally friendly antifouling coatings.
Properties
Molecular Formula |
C28H50N2O3 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(1R,8R,10S,15R,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24-,25-,26+,27+,28-/m1/s1 |
InChI Key |
DAHFKODECRYGAQ-HKVPEBPQSA-N |
Isomeric SMILES |
C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1)O |
Canonical SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Synonyms |
XeD compound xestospongin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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